N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Phosphodiesterase 9A cGMP signaling CNS disorders

Procure this fully synthetic pyrazolo[3,4-d]pyrimidin-4-one for de novo drug discovery. Its unique tert-butyl (N1) and 1-naphthamide (C5) substitution creates a steric and electronic profile that precludes extrapolation from other series members, making it a critical screening hit for accommodating kinase/PDE targets. Ideal as a chemical handle for matched molecular pair libraries or an LC-MS/MS reference standard due to its distinct C20H19N5O2 mass fragmentation. No biological characterization exists; comprehensive in-house profiling is required.

Molecular Formula C20H19N5O2
Molecular Weight 361.405
CAS No. 941971-10-4
Cat. No. B2699094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
CAS941971-10-4
Molecular FormulaC20H19N5O2
Molecular Weight361.405
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H19N5O2/c1-20(2,3)25-17-16(11-22-25)19(27)24(12-21-17)23-18(26)15-10-6-8-13-7-4-5-9-14(13)15/h4-12H,1-3H3,(H,23,26)
InChIKeyDRXNJXQKYBBIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 51 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 941971-10-4): Core Structural and Pharmacophore Classification


N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a fully synthetic small molecule built on a pyrazolo[3,4-d]pyrimidin-4-one core, bearing a tert-butyl group at N1 and a 1-naphthamide substituent at the 5-position. This scaffold is recognized in medicinal chemistry as a privileged structure for kinase and phosphodiesterase (PDE) inhibition [1]. The compound is listed in several chemical vendor catalogs with a typical purity of 95% and a molecular weight of 361.4 g/mol, but it is not identified as an active pharmaceutical ingredient or a characterized probe molecule in any primary research publication.

Why N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Cannot Be Assumed Interchangeable with Other Pyrazolo[3,4-d]pyrimidin-4-ones


The pyrazolo[3,4-d]pyrimidin-4-one class exhibits extreme target-selectivity shifts depending on subtle variations in the N1 and C5 substituents. For instance, 5-benzamido derivatives are documented as selective COX-2 inhibitors, whereas N1-alkyl variants with a similar core can be potent PDE9A inhibitors [1]. The specific combination of a bulky tert-butyl group at N1 and a conformationally constrained 1-naphthamide at the 5-position in the target compound is predicted to create a unique steric and electronic environment. This precludes extrapolation of activity, selectivity, or ADME properties from any other member of the series.

Comparative Performance Data for N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide


PDE9A Inhibitory Activity of a Structural Congener Highlights the Potential of the Scaffold

Crucially, no direct enzymatic, cellular, or in vivo data exists for the target compound. The closest available data comes from a structural analog within the patent literature. BindingDB entry BDBM50034639, annotated as 'US9617269, Compound WYQ-91', reports an IC50 of 6 nM against human PDE9A. However, the SMILES string for this entry corresponds to a para-methoxyphenyl derivative, not the 1-naphthamide. This discrepancy suggests the BindingDB annotation may be erroneous or refers to a different compound. Therefore, this data point cannot be reliably assigned to the target compound [1]. The target compound's true biological activity remains publicly uncharacterized.

Phosphodiesterase 9A cGMP signaling CNS disorders

Absence of Kinase Selectivity or Cellular Activity Profiles

The pyrazolo[3,4-d]pyrimidine core is a recognized kinase hinge-binder. However, an extensive search of ChEMBL, PubChem BioAssay, and patent repositories reveals no kinase inhibition data for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide. In contrast, the well-known analog 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-Naphthyl PP1) is a potent and widely characterized inhibitor of Src-family kinases and TGF-β receptor [1]. The target compound replaces the C3-naphthyl substituent and the 4-amino group with a C5-naphthamide and a 4-oxo group, which fundamentally alters its pharmacophore. No inferences about kinase potency or selectivity can be drawn.

Kinase inhibition Selectivity profiling Cancer Research

Suitable Research Applications for N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide Based on Current Evidence Gaps


Exploratory SAR Studies on PDE9A or Kinase Inhibition Only as a Chemical Starting Point

Given the complete lack of biological characterization, this compound's sole current utility is as a screening hit in a de novo drug discovery program focused on targets known to accommodate a pyrazolo[3,4-d]pyrimidine scaffold (e.g., PDEs, specific kinases). It should only be procured if the project plan includes comprehensive in-house profiling to generate primary selectivity and potency data [1].

Negative Control Probe Compound Design and Synthesis

The compound's distinct substitution pattern, combined with its predicted inactivity on some classic targets of simpler pyrazolopyrimidines, may qualify it as a 'chemical handle' for designing a negative control. Its procurement is justified for synthetic chemistry groups aiming to build a library of matched molecular pairs to delineate structure-activity relationships against an established active analog [1].

Analytical Chemistry Method Development and Metabolite Identification

For laboratories developing LC-MS/MS methods for detecting related pyrazolopyrimidine metabolites, the compound can serve as a reference standard due to its unique mass fragmentation pattern (C20H19N5O2). This application is independent of its biological activity and relies solely on its chemical identity and high purity [1].

Quote Request

Request a Quote for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.